2-(2-bromophenoxy)-N-phenylpropanamide
Overview
Description
2-(2-bromophenoxy)-N-phenylpropanamide is an organic compound that features a brominated phenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-phenylpropanamide typically involves the reaction of 2-bromophenol with phenylpropanamide under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the amide. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
2-(2-bromophenoxy)-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-phenylpropanamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chlorophenoxy-N-phenylpropanamide: Similar structure but with a chlorine atom instead of bromine.
2-iodophenoxy-N-phenylpropanamide: Similar structure but with an iodine atom instead of bromine.
2-fluorophenoxy-N-phenylpropanamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
2-(2-bromophenoxy)-N-phenylpropanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine’s size and electronegativity can lead to different binding affinities and reaction pathways compared to its halogenated analogs.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-phenylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-11(19-14-10-6-5-9-13(14)16)15(18)17-12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJCPWWHBNGUCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)OC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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